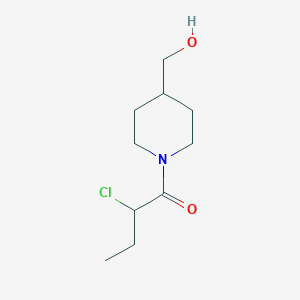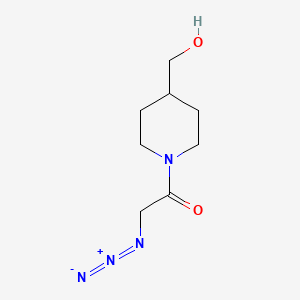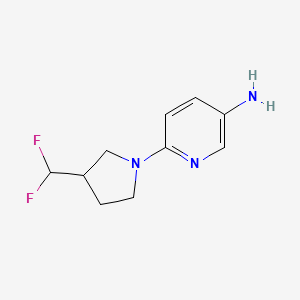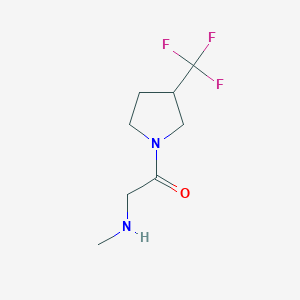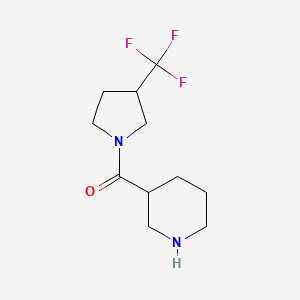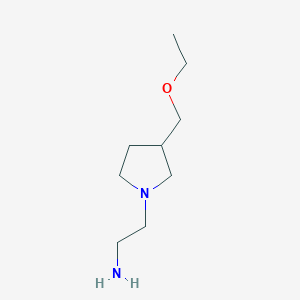
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Descripción general
Descripción
The compound “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine, as a derivative within the pyrrolidine family, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and catalysis. Pyrrolidines and their derivatives are pivotal in creating a variety of biological molecules, including heme and chlorophyll. These compounds exhibit extensive delocalization of nitrogen electrons, contributing to their aromatic character and lack of basicity. The versatility of pyrrolidine derivatives extends to their use in several synthetic reactions, such as the Knorr synthesis of pyrroles and the Paal-Knorr synthesis of pyrrolidines. These reactions underline the importance of pyrrolidine derivatives in constructing cyclic and acyclic molecules, serving as intermediates, solvents, and catalysts in organic synthesis (Anderson & Liu, 2000).
Coordination Chemistry and Material Science
The compound under discussion is related to derivatives utilized in coordination chemistry to synthesize metal complexes with significant catalytic activities. For example, complexes incorporating (imino)pyridine ligands have been synthesized for selective ethylene dimerization catalysis, showcasing the potential of pyrrolidine derivatives in creating highly active catalyst systems (Nyamato, Ojwach, & Akerman, 2015). These catalysts are instrumental in polymer science and materials engineering, where precise polymerization control is required.
Organic Electronics and Photonics
Pyrrolidine derivatives are also found in the development of organic electronic and photonic materials. Their application in fabricating electro-optic films is noteworthy, where the molecular architecture of pyrrolidine-based chromophores significantly influences the film's microstructure and nonlinear optical response. This application underlines the potential of pyrrolidine derivatives in advancing technologies that rely on organic semiconductors and photonic devices (Facchetti et al., 2006).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives serve as key intermediates in synthesizing bioactive molecules. Their utility is highlighted in the synthesis of complex molecules such as premafloxacin, an antibiotic with significant veterinary applications. The stereoselective processes involving pyrrolidine derivatives underscore their importance in developing pharmacologically active compounds with precise chirality (Fleck et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-8-9-3-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWCKPFPGWAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
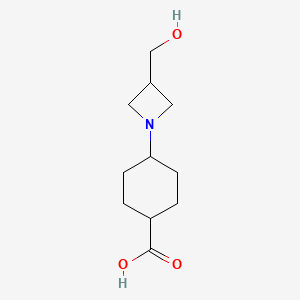
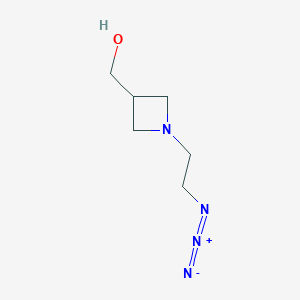

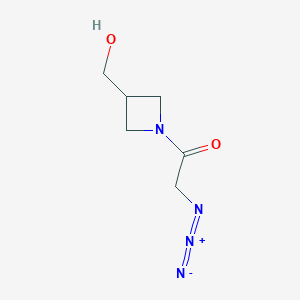
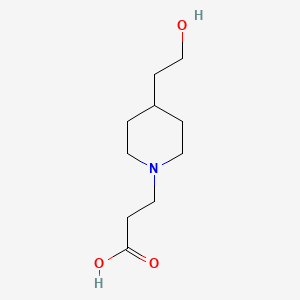
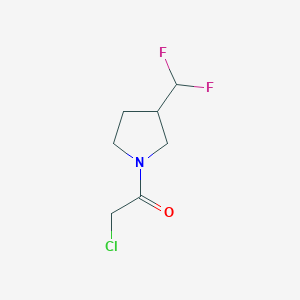
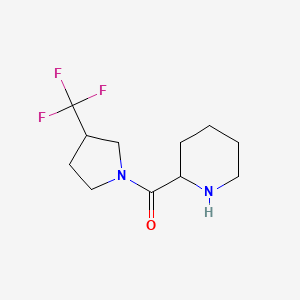
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
